N-(6-acetylamino-pyridin-3-yl)-3-amino-2,6-difluoro-benzamide
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Overview
Description
N-(6-acetamidopyridin-3-yl)-3-amino-2,6-difluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamidopyridine moiety and a difluorobenzamide group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidopyridin-3-yl)-3-amino-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the acetamidopyridine and difluorobenzamide intermediates. One common method involves the acylation of 6-aminopyridine with acetic anhydride to form 6-acetamidopyridine. This intermediate is then coupled with 3-amino-2,6-difluorobenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamidopyridin-3-yl)-3-amino-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with the nucleophile .
Scientific Research Applications
N-(6-acetamidopyridin-3-yl)-3-amino-2,6-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(6-acetamidopyridin-3-yl)-3-amino-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide
- 2-chloro-N-(4-(2,2,2-trifluoroethoxy)pyridin-3-yl)pyrimidine-4-carboxamide
- 2-aryl-propionamide derivatives
Uniqueness
N-(6-acetamidopyridin-3-yl)-3-amino-2,6-difluorobenzamide stands out due to its unique combination of acetamidopyridine and difluorobenzamide groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C14H12F2N4O2 |
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Molecular Weight |
306.27 g/mol |
IUPAC Name |
N-(6-acetamidopyridin-3-yl)-3-amino-2,6-difluorobenzamide |
InChI |
InChI=1S/C14H12F2N4O2/c1-7(21)19-11-5-2-8(6-18-11)20-14(22)12-9(15)3-4-10(17)13(12)16/h2-6H,17H2,1H3,(H,20,22)(H,18,19,21) |
InChI Key |
AKKKLGNOGDHQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)N)F |
Origin of Product |
United States |
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